molecular formula C12H10N2O2S B7500090 3-[(2-Methyl-1,3-thiazol-4-yl)methyl]-1,3-benzoxazol-2-one

3-[(2-Methyl-1,3-thiazol-4-yl)methyl]-1,3-benzoxazol-2-one

Cat. No.: B7500090
M. Wt: 246.29 g/mol
InChI Key: FFXXZTMGVLRSGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(2-Methyl-1,3-thiazol-4-yl)methyl]-1,3-benzoxazol-2-one, also known as MMB or MMB-2201, is a synthetic cannabinoid that has gained attention in scientific research due to its potential applications in medicine and pharmacology.

Mechanism of Action

3-[(2-Methyl-1,3-thiazol-4-yl)methyl]-1,3-benzoxazol-2-one-2201 acts as a potent agonist of the cannabinoid receptors CB1 and CB2, which are located throughout the body and play a role in various physiological processes. By activating these receptors, this compound-2201 can modulate neurotransmitter release, alter gene expression, and affect cellular signaling pathways.
Biochemical and Physiological Effects:
Studies have shown that this compound-2201 can induce a range of effects in the body, including analgesia, sedation, and hypothermia. It has also been shown to modulate immune function, reduce inflammation, and inhibit cancer cell proliferation.

Advantages and Limitations for Lab Experiments

One advantage of using 3-[(2-Methyl-1,3-thiazol-4-yl)methyl]-1,3-benzoxazol-2-one-2201 in scientific research is its high potency and selectivity for the cannabinoid receptors, which allows for precise modulation of these targets. However, its synthetic nature and lack of natural counterparts may limit its relevance to physiological processes in the body.

Future Directions

Future research on 3-[(2-Methyl-1,3-thiazol-4-yl)methyl]-1,3-benzoxazol-2-one-2201 could focus on its potential as a treatment for specific medical conditions, such as chronic pain or cancer. It may also be useful to investigate its effects on other physiological systems beyond the endocannabinoid system. Additionally, further studies could explore the structure-activity relationships of this compound-2201 and related compounds to improve its potency and selectivity for specific targets.

Synthesis Methods

3-[(2-Methyl-1,3-thiazol-4-yl)methyl]-1,3-benzoxazol-2-one-2201 is synthesized through a multi-step process, starting with the reaction of 2-methyl-1,3-thiazole-4-carboxylic acid with 2-amino-phenol in the presence of a coupling agent. The resulting intermediate is then reacted with 2-chloromethylbenzoic acid to form this compound-2201.

Scientific Research Applications

3-[(2-Methyl-1,3-thiazol-4-yl)methyl]-1,3-benzoxazol-2-one-2201 has been studied for its potential medical applications, including as an analgesic, anti-inflammatory, and anti-cancer agent. It has also been investigated for its effects on the endocannabinoid system and its potential as a treatment for neurological disorders.

Properties

IUPAC Name

3-[(2-methyl-1,3-thiazol-4-yl)methyl]-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O2S/c1-8-13-9(7-17-8)6-14-10-4-2-3-5-11(10)16-12(14)15/h2-5,7H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFXXZTMGVLRSGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)CN2C3=CC=CC=C3OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.